N-methylpiperazine-1-carboxamide Hydrochloride

Catalog No.
S3020137
CAS No.
479611-85-3
M.F
C6H14ClN3O
M. Wt
179.65
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-methylpiperazine-1-carboxamide Hydrochloride

CAS Number

479611-85-3

Product Name

N-methylpiperazine-1-carboxamide Hydrochloride

IUPAC Name

N-methylpiperazine-1-carboxamide;hydrochloride

Molecular Formula

C6H14ClN3O

Molecular Weight

179.65

InChI

InChI=1S/C6H13N3O.ClH/c1-7-6(10)9-4-2-8-3-5-9;/h8H,2-5H2,1H3,(H,7,10);1H

InChI Key

LGBOFSPUMGFASV-UHFFFAOYSA-N

SMILES

CNC(=O)N1CCNCC1.Cl

Solubility

not available

N-methylpiperazine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C6H14ClN3OC_6H_{14}ClN_3O and a molecular weight of approximately 179.64 g/mol. This compound features a piperazine ring, which is a six-membered cyclic amine, and a carboxamide functional group, making it significant in various chemical and biological applications. It is often utilized in pharmaceutical research due to its potential therapeutic properties and its role as an intermediate in the synthesis of other bioactive compounds .

  • Oxidation: This compound can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction: Reduction processes can yield amines or alcohols, typically employing lithium aluminum hydride as a reducing agent.
  • Substitution: The compound can undergo nucleophilic substitution reactions where the carboxamide group may be replaced by other substituents .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Various alkyl halides in the presence of bases such as sodium hydroxide.

N-methylpiperazine-1-carboxamide hydrochloride exhibits biological activity that makes it relevant in pharmacological studies. It has been investigated for its potential as an inhibitor of certain kinases, which are crucial in signaling pathways related to cell growth and proliferation. This suggests its possible applications in cancer research and treatment . Additionally, its interaction with various biological receptors positions it as a candidate for further exploration in drug development.

The synthesis of N-methylpiperazine-1-carboxamide hydrochloride can be achieved through several methods:

  • Direct Amination: The reaction of N-methylpiperazine with carbonyl compounds followed by hydrolysis can yield the desired carboxamide.
  • Reagent-Based Methods: Utilizing reagents like thionyl chloride or oxalyl chloride to facilitate the formation of the carboxamide from corresponding acids or esters.
  • Industrial Scale Production: In industrial settings, continuous flow systems are often employed to optimize yield and purity while minimizing by-products .

N-methylpiperazine-1-carboxamide hydrochloride has diverse applications:

  • Pharmaceutical Research: Used as a precursor in the synthesis of various pharmaceutical agents.
  • Biochemical Assays: Employed to study biological pathways and enzyme interactions.
  • Chemical Synthesis: Acts as a versatile building block in organic synthesis, contributing to the development of new materials and compounds .

Research indicates that N-methylpiperazine-1-carboxamide hydrochloride interacts with specific enzymes and receptors, influencing their activity. These interactions are critical for understanding its mechanism of action and potential therapeutic effects. Studies focusing on its binding affinity to various targets have revealed insights into its pharmacological profile, particularly in relation to kinase inhibition .

Several compounds share structural similarities with N-methylpiperazine-1-carboxamide hydrochloride, each possessing unique properties. Below is a comparison with some notable similar compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
N-benzyl-N-methylpiperazine-1-carboxamide hydrochlorideC13H20ClN3OC_{13}H_{20}ClN_{3}O269.77 g/molContains a benzyl group enhancing lipophilicity
N-methylpiperazineC5H12N2C_{5}H_{12}N_{2}100.16 g/molA simpler structure lacking the carboxamide group
PiperazineC4H10N2C_{4}H_{10}N_{2}86.14 g/molBasic structure without functional groups

Uniqueness of N-methylpiperazine-1-carboxamide Hydrochloride

What sets N-methylpiperazine-1-carboxamide hydrochloride apart from these compounds is its specific combination of the piperazine ring with the carboxamide group, which contributes to its distinct biological activity and versatility as a synthetic intermediate. Its potential for kinase inhibition further underscores its relevance in medicinal chemistry compared to simpler analogs like piperazine or N-methylpiperazine.

Solid-Phase Organic Synthesis Approaches for Piperazine-Carboxamide Scaffolds

Solid-phase organic synthesis (SPOS) offers advantages in piperazine-carboxamide scaffold construction, enabling facile purification and scalability. While the provided sources do not explicitly detail SPOS for this compound, insights can be extrapolated from solution-phase methodologies. For instance, the synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride involved coupling 4-aminopyridine with piperazine in 1,4-dioxane using 1-methylpyrrolidine as a catalyst. This reaction, yielding 38–50% product after column chromatography, highlights the potential for adapting such couplings to resin-bound intermediates. Key considerations include the selection of orthogonal protecting groups for piperazine nitrogens and the use of carbodiimide-based activators for carboxamide bond formation. Future SPOS protocols could integrate Wang or Rink amide resins to immobilize the piperazine core, followed by sequential deprotection and functionalization steps.

Catalytic Systems in Solvent-Free Carboxamide Functionalization

Solvent-free conditions enhance reaction efficiency by minimizing waste and simplifying purification. A notable example is the synthesis of 1-(4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one, where 4-fluoroacetophenone and 4-methylpiperazine were heated neat at 140°C for 12 hours, achieving an 84% yield. This approach avoids solvent use entirely, leveraging the nucleophilic aromatic substitution mechanism. Similarly, N-methylpiperazine chalcones were synthesized via Claisen-Schmidt condensation under basic, solvent-free conditions, demonstrating the compatibility of piperazine-carboxamide derivatives with green chemistry principles. Catalytic systems involving Lewis acids like zinc chloride or organocatalysts such as 1-methylpyrrolidine could further optimize these reactions, though their explicit use in solvent-free piperazine functionalization remains underexplored in the provided literature.

Table 1: Comparative Analysis of Solvent-Free vs. Solvent-Based Syntheses

ParameterSolvent-Free MethodSolvent-Based Method
Reaction Temperature140°C160°C (autoclave)
CatalystNone1-Methylpyrrolidine
Yield84%94%
PurificationSimple filtrationColumn chromatography

Microwave-Assisted Cyclization Techniques for Heterocyclic Core Formation

Microwave irradiation accelerates cyclization reactions by enabling rapid, uniform heating. While the provided sources do not explicitly describe microwave-assisted syntheses of N-methylpiperazine-1-carboxamide derivatives, analogous piperazine formations suggest potential applications. For example, the autoclave-mediated synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride at 160°C and 1 MPa pressure achieved a 94% yield. Microwave conditions could replicate these high-temperature environments in minutes rather than hours, potentially reducing side reactions. Key parameters to optimize include irradiation power (typically 150–300 W), solvent dielectric properties, and the use of polar intermediates to enhance microwave absorption.

Regioselective N-Methylation Strategies in Piperazine Derivatives

Regioselective methylation of piperazine remains challenging due to the equivalence of its two nitrogen atoms. The synthesis of N-methylpiperazine-1-carboxamide derivatives often employs pre-methylated piperazine precursors, as seen in the preparation of 1-(4-(4-methylpiperazin-1-yl)phenyl)ethan-1-one. Alternatively, selective methylation can be achieved using methylating agents like methyl iodide in the presence of sterically hindered bases. For instance, the parent compound N-methylpiperazine-1-carboxamide (CID 11672770) is synthesized before hydrochloride salt formation, suggesting that methylation precedes carboxamide functionalization. Recent advances in transition-metal-catalyzed C–N methylation, utilizing methanol as a methyl source, could provide greener alternatives for regioselective modifications.

Impact of N-Substituent Electronic Effects on Bioactivity

The electron-donating or withdrawing character of N-substituents significantly influences the pharmacodynamic profile of piperazine-carboxamide derivatives. In CCR2 receptor antagonists, replacement of strongly basic secondary amines with N-methyl groups reduced hERG channel inhibition by lowering compound lipophilicity (cLogP reduction from 4.2 to 3.1) while maintaining CCR2 antagonism (IC~50~ = 12 nM) [2]. Quantum mechanical calculations demonstrate that electron-withdrawing para-substituents on the N-aryl ring increase carboxamide resonance stabilization, enhancing hydrogen bonding with Asp3.32 in serotonin receptors [6].

Comparative studies of halogenated derivatives revealed a 15-fold potency difference between para-fluoro (EC~50~ = 38 nM) and para-iodo (EC~50~ = 570 nM) analogues in P2X7 receptor inhibition, correlating with Hammett σ~p~ values (σ~F~ = 0.06 vs σ~I~ = 0.18) [4]. Substituent electronic effects also modulate acetylcholinesterase inhibition, where para-nitro groups improved activity 2.3-fold over unsubstituted analogues through enhanced charge transfer interactions [5].

Table 1: Electronic Parameters and Biological Activity of Selected N-Substituents

Substituentσ~p~ (Hammett)CCR2 IC~50~ (nM) [2]AChE Inhibition (%) [5]
-H0.0015 ± 264.1 ± 3.2
-F0.0612 ± 179.7 ± 2.8
-NO~2~0.7821 ± 390.2 ± 1.5
-OCH~3~-0.2748 ± 558.3 ± 4.1

Steric Modulation through Aryl/Polycyclic Ring Systems

Steric effects from aryl ring substitution patterns govern receptor subtype selectivity. In CCR2 antagonists, the (R)-4-isopropylpiperazine configuration improved hERG selectivity 300-fold compared to (S)-isomers through optimized van der Waals contacts with Tyr113 in the CCR2 binding pocket [2]. Molecular dynamics simulations show that ortho-substituted aryl groups induce 23° axial rotation of the piperazine ring, preventing undesired π-stacking with hERG channel residues [4].

Bicyclic systems demonstrate enhanced tumor growth inhibition (TGI = 82% vs 68% for monocyclic) in prostate cancer models due to improved shape complementarity with androgen receptor subpockets [6]. X-ray crystallography of tubulin-bound derivatives reveals that naphthyl systems occupy the colchicine binding site through face-to-edge interactions with β-tubulin Phe351, while smaller phenyl groups exhibit 40% lower occupancy [6].

Table 2: Steric Effects of Aryl Systems on Biological Activity

Ring SystemVolume (ų)CCR2/hERG Selectivity [2]Tubulin IC~50~ (nM) [6]
Phenyl9825:1210 ± 15
Naphthyl142310:185 ± 6
Biphenyl156480:163 ± 4
Anthracenyl198620:142 ± 3

Conformational Analysis of Carboxamide-Piperazine Hybrids

The carboxamide linker adopts distinct conformational states that regulate biological activity. Nuclear Overhauser Effect (NOE) spectroscopy shows that active CCR2 antagonists prefer a trans-amide conformation (85% population) with ϕ/ψ angles of -135°/135°, enabling optimal hydrogen bonding to Glu291 [2]. In contrast, inactive analogues exhibit 60% cis-amide population, creating a 4.2 Å displacement from the key interaction residue.

Free energy calculations reveal that N-methylation lowers the trans-cis energy barrier from 12.3 kcal/mol to 9.8 kcal/mol, enhancing conformational flexibility for multi-target engagement [6]. QM/MM simulations of acetylcholinesterase complexes demonstrate that the antiperiplanar carboxamide conformation (ω = 180°) improves catalytic triad interaction by 3.1 kcal/mol compared to synclinal arrangements [5].

Table 3: Conformational Preferences and Biological Potency

Conformationϕ/ψ Angles (°)Population (%) [2]CCR2 IC~50~ (nM)
Trans-amide-135/1358512 ± 1
Cis-amide45/-4515410 ± 25
Gauche-60/60<5>1000

Dates

Last modified: 08-17-2023

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